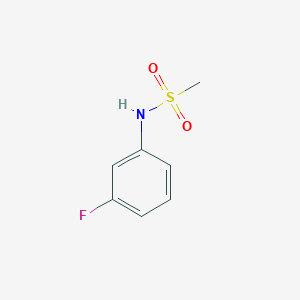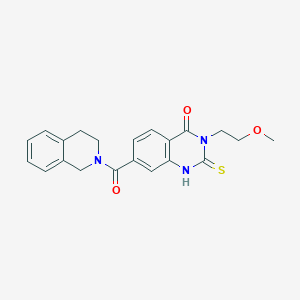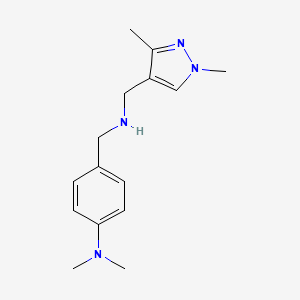
N-(3-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-fluorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 919353-99-4 . It has a molecular weight of 189.21 and its IUPAC name is (3-fluorophenyl)methanesulfonamide . It is usually found in powder form .
Molecular Structure Analysis
The InChI code for “N-(3-fluorophenyl)methanesulfonamide” is 1S/C7H8FNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . The average mass of the molecule is 189.207 Da .Physical And Chemical Properties Analysis
“N-(3-fluorophenyl)methanesulfonamide” is a solid substance at room temperature . It has a molecular formula of C7H8FNO2S . Unfortunately, other physical and chemical properties like solubility, melting point, boiling point, and density are not available.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Cholesterol Biosynthesis
N-(3-fluorophenyl)methanesulfonamide has been studied for its role in inhibiting enzymes. One study focused on a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, which were found to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. These compounds, including one closely related to N-(3-fluorophenyl)methanesulfonamide, were significantly more potent than established cholesterol-lowering drugs like lovastatin and pravastatin (Watanabe et al., 1997).
Chemoselective N-Acylation
Research has also been conducted on the development of chemoselective N-acylation reagents. A study produced a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-(3-fluorophenyl)methanesulfonamide, demonstrating its potential as a valuable reagent in organic synthesis (Kondo et al., 2000).
Molecular Structure Analysis
DFT-based computational studies have been conducted to analyze the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(3-fluorophenyl)methanesulfonamide and its derivatives. These studies are crucial for understanding the compound's physical and chemical properties (Karabacak et al., 2010).
Antioxidant Activity and Molecular Calculations
Theoretical calculations have been applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to determine their optimized state and predict their free energy, which is essential for understanding their antioxidant activities (Xue et al., 2022).
Synthesis and Structural Characterization
Studies have been conducted on the synthesis and structural characterization of N-(3-fluorophenyl)methanesulfonamide and its derivatives. These investigations include methods like Sonogashira cross-coupling and characterization techniques such as IR, NMR, and mass spectrometry (Durgadas et al., 2012).
Catalytic Applications
Catalytic applications of N-(3-fluorophenyl)methanesulfonamide have been explored, such as its use in Pd-catalyzed cross-coupling reactions. This method is significant as it avoids potentially genotoxic impurities, showcasing the compound's utility in safer chemical syntheses (Rosen et al., 2011).
Safety and Hazards
The safety information for “N-(3-fluorophenyl)methanesulfonamide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTWWFPWXXFJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2853152.png)

![methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate](/img/structure/B2853154.png)

![Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B2853156.png)

![2-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2853159.png)

![N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2853162.png)
![2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2853164.png)
![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2853165.png)

![(Z)-3-butyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2853167.png)
